molecular formula C19H19F4NO3 B12304718 Cyclopropanecarboxylic acid, 3-((1E)-2-cyano-1-propen-1-YL)-2,2-dimethyl-, (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methyl ester

Cyclopropanecarboxylic acid, 3-((1E)-2-cyano-1-propen-1-YL)-2,2-dimethyl-, (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methyl ester

Cat. No.: B12304718
M. Wt: 385.4 g/mol
InChI Key: DPJITPZADZSLBP-WEVVVXLNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Momfluorothrin is synthesized by modifying the acid moiety of [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-chrysanthemate (dimefluthrin). The modification involves converting one of the methyl groups in the isobutenyl group to a cyano group . The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired chemical structure.

Industrial Production Methods

The industrial production of Momfluorothrin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, adhering to industrial safety standards .

Chemical Reactions Analysis

Types of Reactions

Momfluorothrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed

Scientific Research Applications

Momfluorothrin has a wide range of scientific research applications, including:

Mechanism of Action

Momfluorothrin exerts its effects by targeting the nervous system of insects. It acts on sodium channels, causing prolonged depolarization and leading to paralysis and death of the insect. The molecular targets include specific sodium channel proteins, and the pathways involved are primarily related to the disruption of normal nerve function .

Properties

Molecular Formula

C19H19F4NO3

Molecular Weight

385.4 g/mol

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3/b9-5+

InChI Key

DPJITPZADZSLBP-WEVVVXLNSA-N

Isomeric SMILES

C/C(=C\C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N

Origin of Product

United States

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